molecular formula C12H19NO6 B1466081 1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid CAS No. 1011479-76-7

1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid

Cat. No. B1466081
M. Wt: 273.28 g/mol
InChI Key: RCWFRIPIIZSBEJ-UHFFFAOYSA-N
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Description

“1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid” is a chemical compound . It is also known as 1-Boc-azetidine-3-carboxylic Acid .


Molecular Structure Analysis

The molecular formula of this compound is C12H19NO6 . The InChI code is 1S/C12H19NO6/c1-10(2,3)17-9(15)12-5-11(6-12,7-16-4)8(13)14/h5-7H2,1-4H3,(H,13,14) .

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

Azetidines, including 1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid, play a crucial role in the synthesis of various pharmaceutical compounds due to their presence in natural products and drug molecules. The protected 3-haloazetidines are synthesized through a strain-release reaction from commercially available materials, serving as versatile intermediates for creating high-value azetidine-3-carboxylic acid derivatives. These intermediates are essential for diversifying the synthesis of compounds with potential pharmaceutical applications, demonstrating the compound's significance in medicinal chemistry (Ji, Wojtas, & Lopchuk, 2018).

Chemical Synthesis and Functionalization

In chemical synthesis, the compound under discussion is involved in reactions leading to various structurally complex molecules. For instance, azidoformate addition and subsequent reactions yield protected amines and derivatives, showcasing the compound's role in synthesizing complex molecules with potential biological activity. Such synthetic routes highlight its utility in creating novel compounds for further chemical and biological studies (Nativi, Reymond, & Vogel, 1989).

Novel Synthetic Pathways

The compound is also involved in novel synthetic pathways, such as silylmethyl-substitution reactions, leading to the efficient creation of imidazoline, oxazolidine, and tetrahydropyrimidine products. Such reactions, involving rearrangements to different skeletal structures, illustrate the compound's versatility in synthetic organic chemistry, enabling the exploration of new chemical spaces for potential drug discovery (Yadav & Sriramurthy, 2005).

Amino Acid Analog Synthesis

Furthermore, the compound is instrumental in synthesizing azetidine-2-carboxylic acid (Aze) analogs with heteroatomic side chains. These syntheses contribute to the development of novel amino acid analogs, providing tools for studying the conformational influence on peptide activity. This aspect underscores its relevance in peptide chemistry, offering insights into peptide structure-function relationships and the design of peptide-based therapeutics (Sajjadi & Lubell, 2008).

properties

IUPAC Name

3-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-5-18-9(16)12(8(14)15)6-13(7-12)10(17)19-11(2,3)4/h5-7H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWFRIPIIZSBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725571
Record name 1-(tert-Butoxycarbonyl)-3-(ethoxycarbonyl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid

CAS RN

1011479-76-7
Record name 1-(1,1-Dimethylethyl) 3-ethyl 1,3,3-azetidinetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011479-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)-3-(ethoxycarbonyl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Azetidine-1,3,3-tricarboxylic acid 1-tert-butyl ester 3,3-diethyl ester (1.2 g; 0.4 mmol) in EtOH (12 ml) is cooled to 5° C. under stirring and combined with NaOH (60 mg; 0.04 mmol) in water (4 ml). The reaction mixture is left at room temperature for 1 hour, heated to 50° C. for 5 minutes, poured on brine, acidified with 2N HCl and extracted with TBME three times. The reaction mixture is extracted with TBME three times, the organic phases are combined, dried over Na2SO4 and evaporated to dryness, yielding the desired product as colorless crystals. 1H-NMR (400 MHz; DMSO-d6: 13.58 (bs, 1H); 4.20 (q, 2H); 4.12 (bs, 4H); 1.39 (s, 9H); 1.21 (t, 3H). MS (m/z) ES+: 274 (30; MH+); 174 (100).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid
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1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid

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